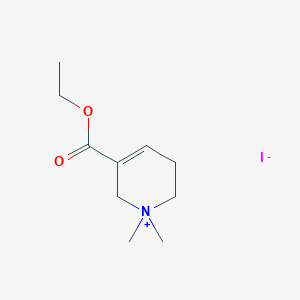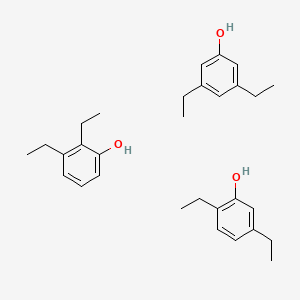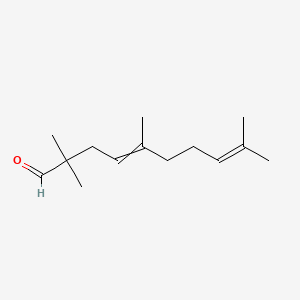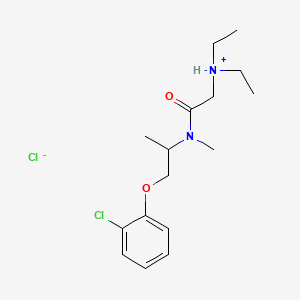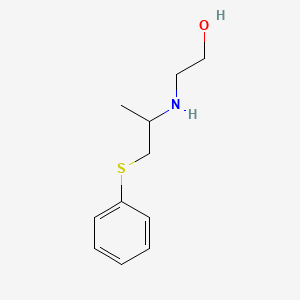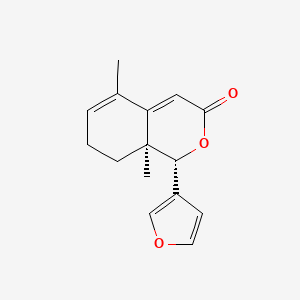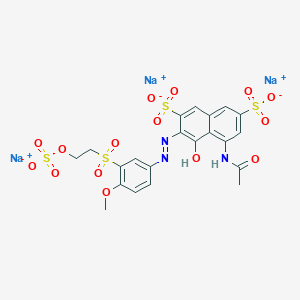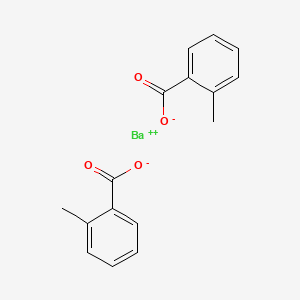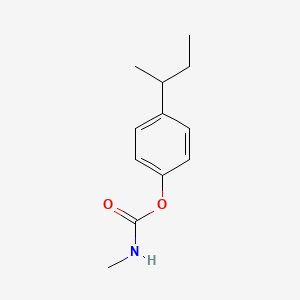
Dibutyl naphthalen-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl naphthalen-2-yl phosphate is an organic compound with the chemical formula C18H23O4P. It is a phosphate ester derived from naphthalene and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl naphthalen-2-yl phosphate can be synthesized through the esterification of naphthalen-2-ol with dibutyl phosphate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration and distillation, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl naphthalen-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalen-2-yl phosphate and butanol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Naphthalen-2-yl phosphate and butanol.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted naphthalen-2-yl phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutyl naphthalen-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dibutyl naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and specificity towards target enzymes. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-n-butyl phthalate: A commonly used plasticizer with similar ester functional groups.
Diisobutyl phthalate: Another plasticizer with structural similarities to dibutyl naphthalen-2-yl phosphate.
Uniqueness
This compound is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds. Additionally, its specific interactions with molecular targets make it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
61555-56-4 |
|---|---|
Molekularformel |
C18H25O4P |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
dibutyl naphthalen-2-yl phosphate |
InChI |
InChI=1S/C18H25O4P/c1-3-5-13-20-23(19,21-14-6-4-2)22-18-12-11-16-9-7-8-10-17(16)15-18/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
MTQZVOBXNGHZKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



